3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18250788
InChI: InChI=1S/C15H9IN2O2S/c16-14-10-18(15-8-11(9-17)6-7-13(14)15)21(19,20)12-4-2-1-3-5-12/h1-8,10H
SMILES:
Molecular Formula: C15H9IN2O2S
Molecular Weight: 408.22 g/mol

3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

CAS No.:

Cat. No.: VC18250788

Molecular Formula: C15H9IN2O2S

Molecular Weight: 408.22 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile -

Specification

Molecular Formula C15H9IN2O2S
Molecular Weight 408.22 g/mol
IUPAC Name 1-(benzenesulfonyl)-3-iodoindole-6-carbonitrile
Standard InChI InChI=1S/C15H9IN2O2S/c16-14-10-18(15-8-11(9-17)6-7-13(14)15)21(19,20)12-4-2-1-3-5-12/h1-8,10H
Standard InChI Key SWHDNBVDMNIPKQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)C#N)I

Introduction

Chemical Structure and Physical Properties

Core Structural Features

The compound consists of an indole scaffold fused to a benzene ring, with a phenylsulfonyl group at position 1, an iodine atom at position 3, and a nitrile group at position 6. Key identifiers include:

  • IUPAC Name: 1-(Benzenesulfonyl)-3-iodoindole-6-carbonitrile .

  • SMILES: N#CC1=CC=C2C(=CN(S(=O)(C3=CC=CC=C3)=O)C2=C1)I\text{N}\#\text{CC1=CC=C2C(=CN(S(=O)(C3=CC=CC=C3)=O)C2=C1)I} .

  • InChIKey: SWHDNBVDMNIPKQ-UHFFFAOYSA-N.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC15H9IN2O2S\text{C}_{15}\text{H}_9\text{IN}_2\text{O}_2\text{S}
Molecular Weight408.22 g/mol
Melting PointNot reported
Boiling PointNot reported
Density1.4 g/cm³ (estimated)

Spectroscopic Data

  • NMR: The 1H^1\text{H}-NMR spectrum exhibits signals for aromatic protons (δ 7.2–8.5 ppm), sulfonyl-attached protons (δ 3.6–4.3 ppm), and the nitrile group (no proton signal) .

  • IR: Strong absorption bands at 2200–2250 cm1^{-1} (C≡N stretch) and 1150–1350 cm1^{-1} (S=O stretch) .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via multi-step protocols:

  • Iodination: 1H-Indole-6-carbonitrile undergoes electrophilic iodination at position 3 using N\text{N}-iodosuccinimide (NIS) and BF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O} in dichloromethane .

  • Sulfonylation: The resulting 3-iodoindole is protected with phenylsulfonyl chloride in the presence of a base (e.g., NaH) to yield the final product .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
IodinationNIS, BF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O}, DCM, rt77%
SulfonylationPhSO2_2Cl, NaH, DMF, 0°C → rt85%

Reactivity in Cross-Coupling Reactions

The iodine atom at position 3 enables participation in Pd-catalyzed cross-couplings:

  • Suzuki-Miyaura: Reacts with aryl boronic acids to form biaryl derivatives .

  • Sonogashira: Couples with terminal alkynes to generate ethynyl-substituted indoles .

Applications in Medicinal Chemistry

Antiviral Activity

Structural analogs of this compound, such as 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, exhibit nanomolar inhibition of HIV-1 reverse transcriptase (RT) . The sulfonyl group enhances binding to the RT non-nucleoside inhibitor pocket, while the nitrile improves metabolic stability .

Table 3: Biological Activity of Related Compounds

CompoundIC50_{50} (HIV-1 RT)Source
5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide12 nM
3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrileNot tested

Recent Research Directions

Catalytic Applications

A 2023 study demonstrated the use of this compound in copper-catalyzed diaryl sulfone synthesis, enabling C–H functionalization under mild conditions .

Material Science

Functionalized indoles are being explored as organic semiconductors due to their planar aromatic systems and electron-withdrawing groups (e.g., –CN) .

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